molecular formula C14H20N2S B5692794 1-Cyclopentyl-3-(2,4-dimethylphenyl)thiourea

1-Cyclopentyl-3-(2,4-dimethylphenyl)thiourea

Cat. No.: B5692794
M. Wt: 248.39 g/mol
InChI Key: YBCMFEJAAHOTDD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2,4-dimethylphenyl)thiourea is an organic compound with the molecular formula C14H20N2S. This compound is part of the thiourea family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to nitrogen atoms.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(2,4-dimethylphenyl)thiourea typically involves the reaction of cyclopentylamine with 2,4-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentylamine+2,4-dimethylphenyl isothiocyanateThis compound\text{Cyclopentylamine} + \text{2,4-dimethylphenyl isothiocyanate} \rightarrow \text{this compound} Cyclopentylamine+2,4-dimethylphenyl isothiocyanate→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(2,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-3-(2,4-dimethylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Cyclopentyl-3-(2,4-dimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-Cyclopentyl-3-phenylthiourea
  • 1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea
  • 1-Cyclopentyl-3-(3,4-dimethylphenyl)thiourea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-cyclopentyl-3-(2,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-10-7-8-13(11(2)9-10)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCMFEJAAHOTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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